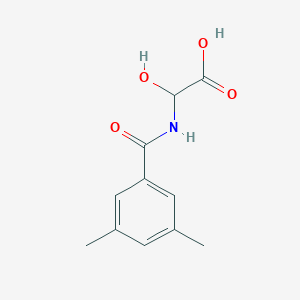

2-hydroxy-N-(3,5-dimethylbenzoyl)glycine

説明

2-Hydroxy-N-(3,5-dimethylbenzoyl)glycine is a glycine derivative featuring a hydroxyl group at the 2-position and a 3,5-dimethylbenzoyl moiety attached to the nitrogen atom. This compound is structurally characterized by its aromatic 3,5-dimethylphenyl group and the presence of both amide and hydroxyl functional groups, which influence its physicochemical and biological properties.

Applications in pharmacological research or as a synthetic intermediate are inferred from structurally related compounds ().

特性

CAS番号 |

173189-83-8 |

|---|---|

分子式 |

C11H13NO4 |

分子量 |

223.22 g/mol |

IUPAC名 |

2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |

InChIキー |

POECXKASFUHLAP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |

正規SMILES |

CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |

同義語 |

Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メチルスチシンは、いくつかの合成経路を通じて合成することができます。一般的な方法の1つは、適切な前駆体の縮合を制御された条件下で行うことです。この反応は通常、塩基触媒を必要とし、カバラクトン構造の形成を促進するために高温で行われます。 合成経路には、メチルスチシンを生成するためにその後環化される中間体の形成を含む、複数のステップが含まれる場合があります .

工業生産方法

メチルスチシンの工業生産は、しばしばカバ植物からの化合物の抽出と精製を含みます。Piper methysticumの根は収穫され、乾燥され、細かい粉末に粉砕されます。粉末はその後、エタノールやメタノールなどの有機溶媒を使用して溶媒抽出されます。 抽出物は濃縮され、クロマトグラフィーなどの技術を使用して精製され、純粋な形でメチルスチシンが単離されます .

化学反応の分析

科学的研究の応用

Chemistry: Methylsticin is used as a model compound in the study of kavalactones and their chemical properties.

Biology: It has been shown to inhibit osteoclast formation and activation of NF-κB in lung adenocarcinoma tissue. .

Medicine: Methylsticin has potential therapeutic applications in the treatment of anxiety, inflammation, and neurodegenerative diseases such as Alzheimer’s disease.

Industry: Methylsticin is used in the production of dietary supplements and herbal remedies derived from kava.

作用機序

類似の化合物との比較

メチルスチシンは、以下を含む他のカバラクトンと構造的および機能的に類似しています。

カバイン: 不安解消作用と筋弛緩作用で知られています。

ジヒドロカバイン: カバインと同様の不安解消効果を示します。

ヤンゴニン: カンナビノイド受容体に対する親和性があり、不安解消作用と鎮静作用を示します。

デスメトキシヤンゴニン: ヤンゴニンに似ていますが、化学構造がわずかに異なります.

メチルスチシンの独自性

メチルスチシンは、神経伝達物質系に対する二重の作用機序と強力な抗炎症効果のために、カバラクトンの中でユニークです。 Nrf2経路を活性化し、シトクロムP450酵素を阻害する能力は、他のカバラクトンとは異なります.

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and biological activities:

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioactivity

- 3,5-Dimethylbenzoyl Group : The methyl groups in 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine and Compound 25 () increase lipophilicity compared to methoxy- or hydroxyl-substituted analogs (e.g., Rip-D, ). This enhanced lipophilicity may improve cellular uptake, as seen in Compound 25’s anti-HIV activity .

- Hydroxyl vs. Methylsulfonyl Groups: The hydroxyl group in the target compound contrasts with the methylsulfonyl group in N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。